molecular formula C11H9ClN2O B12078252 3-(Chloromethyl)-5-styryl-1,2,4-oxadiazole

3-(Chloromethyl)-5-styryl-1,2,4-oxadiazole

Cat. No.: B12078252
M. Wt: 220.65 g/mol
InChI Key: OSRIIPKWBQSWMH-VOTSOKGWSA-N
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Description

3-(Chloromethyl)-5-styryl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group at the third position and a styryl group at the fifth position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-styryl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted hydrazine with a styryl-substituted nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-styryl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the styryl group can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido derivatives or amine-substituted oxadiazoles.

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of saturated oxadiazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-styryl-1,2,4-oxadiazole has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of antimicrobial and anticancer agents.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Used in the development of specialty chemicals and intermediates for organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-styryl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The styryl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving covalent modification and non-covalent interactions with biomolecules.

Comparison with Similar Compounds

3-(Chloromethyl)-5-styryl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the styryl group, leading to different chemical and biological properties.

    5-Styryl-1,2,4-oxadiazole:

    3-(Bromomethyl)-5-styryl-1,2,4-oxadiazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(chloromethyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C11H9ClN2O/c12-8-10-13-11(15-14-10)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+

InChI Key

OSRIIPKWBQSWMH-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)CCl

Origin of Product

United States

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